methyl 3-acetamido-4-fluorobenzoate
Description
Methyl 3-acetamido-4-fluorobenzoate is a fluorinated benzoate derivative characterized by an acetamido group at the 3-position and a fluorine atom at the 4-position of the aromatic ring, with a methyl ester at the carboxylate group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules where fluorine substitution enhances metabolic stability and bioavailability .
Properties
CAS No. |
36854-36-1 |
|---|---|
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamido-4-fluorobenzoate typically involves the esterification of 3-acetamido-4-fluorobenzoic acid with methanol under acidic conditions . The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to yield 3-acetamido-4-fluorobenzoic acid and methanol.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Hydrolysis: The primary product is 3-acetamido-4-fluorobenzoic acid.
Reduction: The primary product is 3-amino-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-acetamido-4-fluorobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-acetamido-4-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of methyl 3-acetamido-4-fluorobenzoate are influenced by the position of substituents and the nature of functional groups. Below is a systematic comparison with key analogs:
Substituent Position and Functional Group Variations
Table 1: Structural and Similarity Comparison of this compound Analogs
Key Observations :
- Similarity Scores: Ethyl 3-amino-4-fluorobenzoate (A212810) shows the highest similarity (0.97) due to identical fluorine and amino positions, differing only in the ester group (ethyl vs. methyl) .
- Positional Effects : Shifting the fluorine from position 4 to 5 (A136109) reduces similarity to 0.93, highlighting the sensitivity of biological activity to substituent placement .
- Functional Group Impact: Replacement of the acetamido group (-NHAc) with amino (-NH₂) or formamido (-NHC(O)H) alters hydrogen-bonding capacity and steric bulk, influencing solubility and target binding .
Methodological Considerations in Similarity Assessment
Computational methods for evaluating compound similarity, such as molecular fingerprinting or topology-based algorithms, underpin virtual screening workflows. These methods prioritize structural congruence, assuming analogous biological responses . For example, the high similarity between this compound and ethyl 3-amino-4-fluorobenzoate (A212810) aligns with the "similar property principle," justifying their interchangeable use in early-stage drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
